

Application Notes: RNA-Seq Analysis of Transcriptome Changes Following **Risdiplam** Treatment

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Compound of Interest

Compound Name: *Risdiplam*

Cat. No.: *B610492*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Risdiplam (brand name Evrysdi®) is an orally administered small molecule designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) pre-mRNA.[1][2] It is approved for the treatment of Spinal Muscular Atrophy (SMA), a debilitating neuromuscular disorder caused by insufficient levels of the Survival Motor Neuron (SMN) protein.[2] **Risdiplam** facilitates the inclusion of exon 7 into the SMN2 mRNA transcript, leading to the production of a full-length, functional SMN protein.[2] While highly selective for SMN2, it is crucial to understand the broader transcriptomic effects of **Risdiplam** to fully characterize its mechanism of action and potential off-target effects. RNA Sequencing (RNA-Seq) is a powerful technology for this purpose, providing a comprehensive view of both changes in gene expression and alternative splicing events across the transcriptome.[3][4]

These application notes provide an overview of the experimental and bioinformatic considerations for analyzing the transcriptomic consequences of **Risdiplam** treatment in a relevant cell model.

Key Applications of RNA-Seq in **Risdiplam** Research

- On-Target Efficacy Assessment: Quantify the extent of SMN2 exon 7 inclusion and the resulting increase in full-length SMN2 mRNA levels.
- Off-Target Splicing Analysis: Identify unintended changes in the splicing patterns of other genes, which could have implications for long-term safety.[3]
- Differential Gene Expression Profiling: Determine which genes are up- or down-regulated following **Risdiplam** treatment to understand the downstream cellular pathways affected by the restoration of SMN protein.
- Dose-Response and Time-Course Studies: Evaluate how the transcriptome changes with varying concentrations of **Risdiplam** and over different treatment durations.[4]
- Comparative Transcriptomics: Compare the transcriptomic signature of **Risdiplam** to other SMA therapies or similar splicing modifier compounds.[3]

Experimental Design Considerations

- Cell Model: Type I SMA patient fibroblasts (e.g., GM03813) are a relevant and commonly used cell model as they only carry the SMN2 gene and exhibit the splicing defect that **Risdiplam** targets.[3]
- **Risdiplam** Concentrations: A range of concentrations should be tested to assess dose-dependent effects. This can include a low concentration (e.g., 50 nM), an intermediate concentration (e.g., 250 nM), and a high concentration (e.g., 1 μ M) to capture both therapeutic and potential toxicological effects.[4]
- Treatment Duration: A 24-hour treatment period is often sufficient to observe significant changes in the transcriptome.[3]
- Controls: A vehicle control (e.g., DMSO) is essential to distinguish the effects of the drug from the effects of the solvent.
- Replicates: A minimum of three biological replicates per condition is recommended to ensure statistical power.

Expected Outcomes

Treatment of SMA patient fibroblasts with **Risdiplam** is expected to show a dose-dependent increase in SMN2 exon 7 inclusion. At higher concentrations, **Risdiplam** may also induce widespread changes in the transcriptome, affecting the expression and splicing of genes involved in various cellular processes such as DNA replication, cell cycle, and RNA metabolism.^{[3][4]} RNA-Seq analysis provides the data to quantify these changes and understand their biological significance.

Detailed Experimental and Bioinformatic Protocols

Part 1: Cell Culture and Risdiplam Treatment

This protocol is based on methodologies described for treating Type I SMA patient fibroblasts.

[3]

Materials:

- GM03813 Type I SMA patient fibroblasts
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- **Risdiplam**
- Dimethyl sulfoxide (DMSO)
- 6-well tissue culture plates

Protocol:

- Culture GM03813 fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
- Seed the cells in 6-well plates and allow them to adhere and reach approximately 80% confluence.
- Prepare stock solutions of **Risdiplam** in DMSO.

- Treat the cells with the desired concentrations of **Risdiplam** (e.g., 50 nM, 250 nM, 1 μ M) or with DMSO as a vehicle control. Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
- Incubate the treated cells for 24 hours at 37°C and 5% CO₂.
- After incubation, proceed immediately to RNA extraction.

Part 2: Total RNA Extraction

This protocol describes a standard procedure for isolating high-quality total RNA from cultured fibroblasts.

Materials:

- TRIzol reagent or a similar lysis buffer
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- RNase-free tubes and pipette tips

Protocol:

- Aspirate the culture medium from the wells.
- Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and lyse the cells by pipetting up and down several times.
- Transfer the lysate to a 1.5 mL microcentrifuge tube.
- Incubate the lysate at room temperature for 5 minutes.

- Add 0.2 mL of chloroform per 1 mL of TRIzol. Cap the tubes securely and shake vigorously for 15 seconds.
- Incubate at room temperature for 3 minutes.
- Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase containing the RNA to a new tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the RNA pellet in an appropriate volume of RNase-free water.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for a RIN score > 8.

Part 3: RNA-Seq Library Preparation

This protocol is based on the NEBNext® Ultra™ II Directional RNA Library Prep Kit for Illumina®.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- NEBNext Ultra II Directional RNA Library Prep Kit for Illumina
- NEBNext Poly(A) mRNA Magnetic Isolation Module
- Agencourt AMPure XP beads (or similar)

- Magnetic rack
- Thermocycler

Protocol:

- mRNA Isolation:
 - Start with 10 ng - 1 µg of total RNA.
 - Isolate mRNA using the NEBNext Poly(A) mRNA Magnetic Isolation Module according to the manufacturer's protocol. This involves binding the poly(A)+ RNA to oligo(dT) magnetic beads, washing, and eluting the purified mRNA.
- RNA Fragmentation and Priming:
 - Fragment the eluted mRNA by incubating at high temperature in the presence of a fragmentation buffer.
 - Prime the fragmented RNA with random hexamers.
- First-Strand cDNA Synthesis:
 - Synthesize the first strand of cDNA using reverse transcriptase and dNTPs. This reaction is performed in the presence of Actinomycin D to improve strand specificity.
- Second-Strand cDNA Synthesis:
 - Synthesize the second strand of cDNA using DNA polymerase I and RNase H. dUTP is incorporated instead of dTTP to mark the second strand.
- End Repair and dA-Tailing:
 - Perform end repair to create blunt-ended cDNA fragments.
 - Add a single 'A' nucleotide to the 3' ends of the blunt fragments to prepare them for adapter ligation.

- Adapter Ligation:
 - Ligate Illumina sequencing adapters to the dA-tailed cDNA fragments.
- Uracil-Specific Excision:
 - Treat the adapter-ligated DNA with USER™ (Uracil-Specific Excision Reagent) enzyme to digest the second strand of cDNA, preserving the directionality of the library.
- PCR Enrichment:
 - Amplify the library using PCR to add index sequences and generate a sufficient quantity of library for sequencing. The number of PCR cycles should be optimized based on the input amount.
- Library Purification and Quality Control:
 - Purify the final library using AMPure XP beads to remove unincorporated primers and adapters.
 - Assess the quality and concentration of the library using a bioanalyzer and a Qubit fluorometer.

Part 4: High-Throughput Sequencing

Sequencing Parameters:

- Platform: Illumina sequencing platform (e.g., NovaSeq, HiSeq).
- Read Length: Paired-end 150 bp reads are recommended for comprehensive transcriptome analysis, including alternative splicing.
- Sequencing Depth: Aim for a minimum of 30 million paired-end reads per sample.

Part 5: Bioinformatic Analysis

1. Quality Control of Raw Reads:

- Use a tool like FastQC to assess the quality of the raw sequencing reads.

2. Adapter Trimming and Quality Filtering:

- Use a tool like Trim Galore! or Trimmomatic to remove adapter sequences and low-quality bases from the reads.

3. Alignment to the Reference Genome:

- Align the trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[9]

Example STAR command:

4. Differential Gene Expression Analysis:

- Use a tool like featureCounts to generate a count matrix of reads per gene.
- Perform differential expression analysis using packages like DESeq2 or edgeR in R.

5. Differential Alternative Splicing Analysis:

- Use a tool like rMATS-turbo to identify and quantify differential alternative splicing events between conditions.[10][11][12][13][14]

Example rMATS-turbo command:

(Note: treatment_reps.txt and control_reps.txt are comma-separated lists of BAM file paths for each replicate group.)

Part 6: Validation of RNA-Seq Results

- Validate the expression changes of key genes and alternative splicing events using Quantitative Real-Time PCR (qRT-PCR).[3][15][16][17][18]

Data Presentation

Table 1: Summary of Differentially Expressed Genes (DEGs) Following Risdiplam Treatment

Treatment Group	Concentration	Up-regulated Genes	Down-regulated Genes	Total DEGs
Risdiplam	50 nM (Low)	150	120	270
Risdiplam	250 nM (Intermediate)	850	700	1550
Risdiplam	1 μM (High)	5500	5421	10921

Data are hypothetical and based on trends reported in the literature, such as the study by Ottesen et al.[4]

Table 2: Top 5 Up-regulated and Down-regulated Genes at 1 μM Risdiplam

Gene Symbol	Log2 Fold Change	p-value	Function
Up-regulated			
SMN2	3.5	< 0.001	Survival of Motor Neuron 2
GENE_A	2.8	< 0.001	Cell Cycle Regulation
GENE_B	2.5	< 0.001	DNA Replication
GENE_C	2.3	< 0.001	RNA Metabolism
GENE_D	2.1	< 0.001	Apoptosis
Down-regulated			
GENE_E	-2.9	< 0.001	Neuronal Development
GENE_F	-2.6	< 0.001	Synaptic Transmission
GENE_G	-2.4	< 0.001	Cell Adhesion
GENE_H	-2.2	< 0.001	Signal Transduction
GENE_I	-2.0	< 0.001	Cytoskeletal Organization

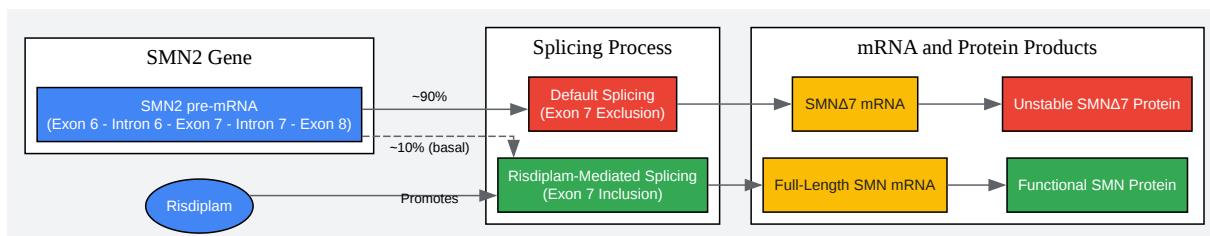
Data are hypothetical examples.

Table 3: Summary of Differential Alternative Splicing Events at 1 µM Risdiplam

Splicing Event Type	Number of Significant Events
Skipped Exon (SE)	1200
Mutually Exclusive Exons (MXE)	350
Alternative 5' Splice Site (A5SS)	450
Alternative 3' Splice Site (A3SS)	500
Retained Intron (RI)	250

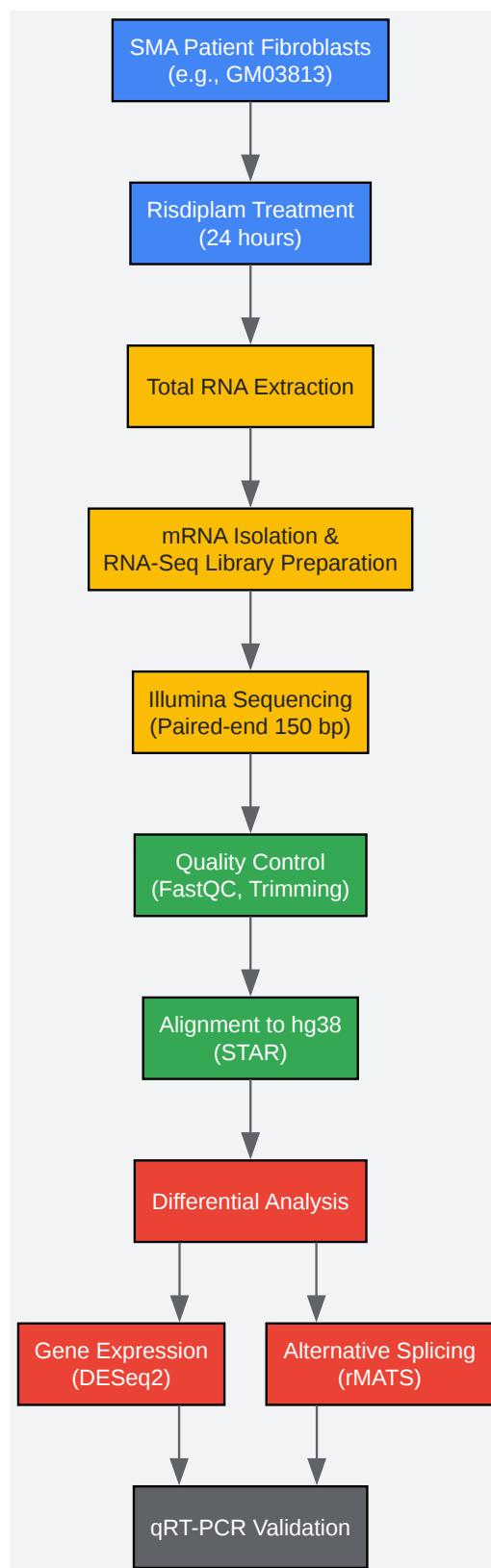
Data are hypothetical and based on trends reported in the literature.

Visualizations



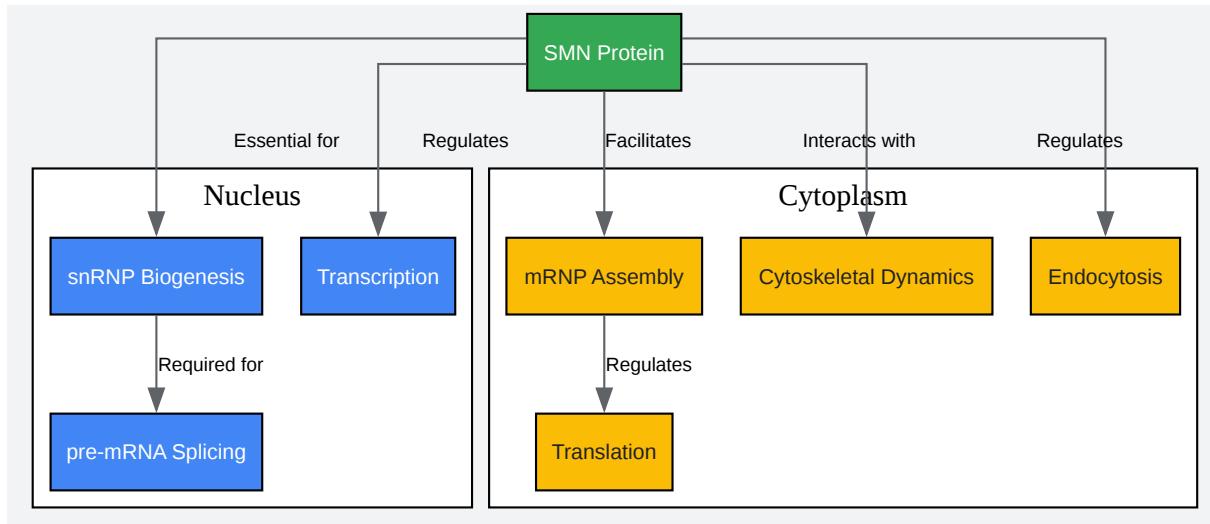
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Caption: **Risdiplam**'s mechanism of action on SMN2 pre-mRNA splicing.



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Caption: Experimental and bioinformatic workflow for RNA-Seq analysis.



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Caption: Key cellular pathways involving the SMN protein.

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